molecular formula C26H28N4O2S B2626827 N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 958605-73-7

N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No. B2626827
CAS RN: 958605-73-7
M. Wt: 460.6
InChI Key: RVRMKDRIVWGMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C29H34N6O5S2. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Characterization

N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is part of a family of compounds involved in diverse synthetic pathways, contributing to the formation of structurally complex and biologically significant molecules. The compound has been involved in reactions forming 2-sulfanyl-substituted benzo[h]quinazolines, which exhibit significant anti-monoamine oxidase and antitumor activity. The specific compound is a result of intricate synthetic routes, often involving multi-component reactions, and contributes to the creation of novel chemical entities with potential therapeutic applications (Markosyan et al., 2015).

Biological Activity

The structural framework of N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide relates closely to compounds demonstrating significant biological activities, particularly in inhibiting monoamine oxidase and combating tumor growth. The compound's framework is part of broader studies where synthesized molecules like 2-sulfanyl-substituted benzo[h]quinazolines have shown promising results in inhibiting the growth of malignant cells, pointing towards potential therapeutic applications in treating diseases like cancer (Markosyan et al., 2015).

Chemical Reactions and Properties

The compound's chemical structure is instrumental in complex chemical reactions leading to various heterocyclic systems. It's involved in multi-component reactions that give rise to different product types, including Michael adducts and fused heterocyclic systems, showcasing the compound's versatility and significance in chemical synthesis and the development of new molecules with potential biological and pharmaceutical applications (Petrova et al., 2015).

properties

IUPAC Name

N-cyclohexyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-2-21(24(31)27-18-13-7-4-8-14-18)33-26-28-20-16-10-9-15-19(20)23-29-22(25(32)30(23)26)17-11-5-3-6-12-17/h3,5-6,9-12,15-16,18,21-22H,2,4,7-8,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRMKDRIVWGMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.